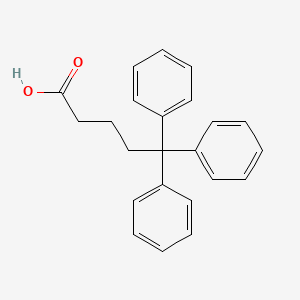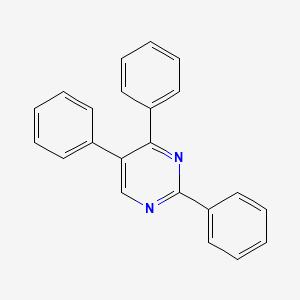
2,4,5-Triphenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2nd, 4th, and 5th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .
化学反应分析
Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
科学研究应用
2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials
作用机制
The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
相似化合物的比较
2,4,6-Triphenylpyrimidine: This compound is similar in structure but has a phenyl group at the 6th position instead of the 5th.
2,4,5-Triphenylimidazole: Another related compound with an imidazole ring instead of a pyrimidine ring.
Uniqueness: 2,4,5-Triphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
37428-97-0 |
|---|---|
分子式 |
C22H16N2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2,4,5-triphenylpyrimidine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |
InChI 键 |
BJGMPOWDHZXEIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
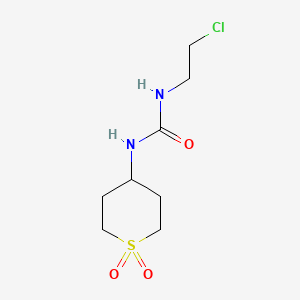
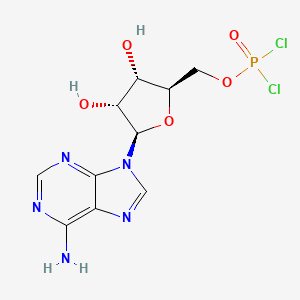
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
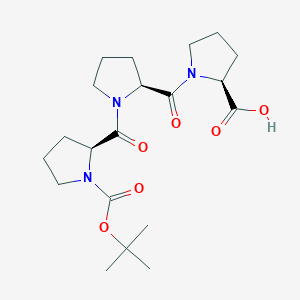

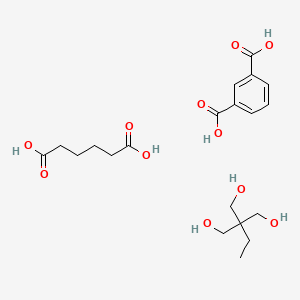
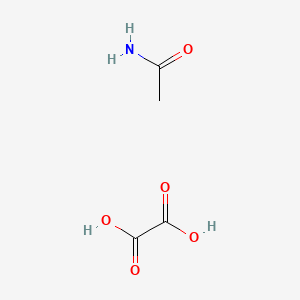

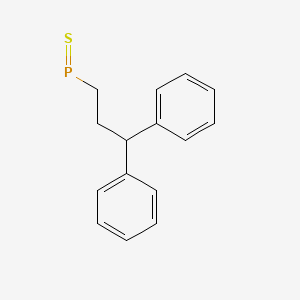
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

